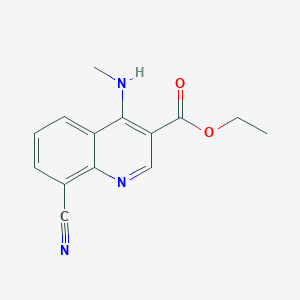

Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C14H13N3O2 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C14H13N3O2/c1-3-19-14(18)11-8-17-12-9(7-15)5-4-6-10(12)13(11)16-2/h4-6,8H,3H2,1-2H3,(H,16,17) |

InChI Key |

PGBWCBCAGHTVBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Procedure

The reaction initiates with the base-catalyzed condensation of 2-amino-5-substituted benzaldehyde (e.g., 2-amino-5-cyanobenzaldehyde) with ethyl cyanoacetate. Under alkaline conditions (NaOH in ethanol), the aldehyde undergoes nucleophilic attack by the activated methylene group of cyanoacetate, followed by cyclodehydration to form the quinoline backbone. Subsequent functionalization introduces the methylamino group at position 4 via nucleophilic substitution or reductive amination.

Table 1: Optimized Conditions for Friedländer Annulation

This method’s advantages include minimal purification requirements (simple filtration suffices) and compatibility with diverse substituents. However, the limited commercial availability of 2-amino-5-cyanobenzaldehyde necessitates in-situ preparation, complicating large-scale synthesis.

Condensation-Functionalization Strategies

Alternative routes prioritize modular assembly, starting from preformed quinoline intermediates. For example, ethyl 4-chloro-8-cyanoquinoline-3-carboxylate serves as a key precursor, undergoing nucleophilic substitution with methylamine to install the 4-methylamino group.

Synthesis of Ethyl 4-Chloro-8-Cyanoquinoline-3-Carboxylate

The precursor is synthesized via a three-step sequence:

-

Quinoline Ring Formation : Cyclization of diethyl 2-((cyanoacetyl)amino)benzalmalonate under acidic conditions yields ethyl 4-hydroxy-8-cyanoquinoline-3-carboxylate.

-

Chlorination : Treatment with phosphorus oxychloride (POCl₃) replaces the 4-hydroxyl group with chlorine, achieving 85–90% conversion.

-

Amination : Reaction with methylamine (40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 6 hours affords the final product with 78% isolated yield.

Table 2: Critical Parameters for Chlorination and Amination

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Chlorination | POCl₃, 110°C, 4 hours | 89% |

| Amination | Methylamine, THF, 50°C, 6 hours | 78% |

This approach offers flexibility in tailoring substituents but requires handling hazardous reagents like POCl₃. Scalability is further hindered by the need for anhydrous conditions during amination.

Palladium-Catalyzed Cyanation for 8-Position Functionalization

Introducing the cyano group at the 8-position poses regioselective challenges. Palladium-mediated cross-coupling, adapted from patent literature, enables precise cyanation.

Suzuki-Miyaura Coupling Protocol

Using ethyl 8-bromo-4-(methylamino)quinoline-3-carboxylate as the substrate, reaction with zinc cyanide (Zn(CN)₂) in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] facilitates bromide-to-cyano substitution.

Key Conditions :

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 120°C (microwave-assisted)

-

Duration : 30 minutes

While efficient, this method demands rigorous exclusion of moisture/oxygen and specialized equipment for microwave heating, limiting its practicality in resource-constrained settings.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedländer Annulation | High yield, minimal purification | Precursor availability issues | 72–88% |

| Condensation-Functionalization | Modular, substituent flexibility | Hazardous reagents, multi-step | 75–89% |

| Palladium-Catalyzed Cyanation | Regioselective, precise | Costly catalysts, inert conditions | 65–70% |

The Friedländer method excels in academic settings due to simplicity, whereas industrial applications may favor condensation routes despite their complexity, owing to better control over intermediate quality .

Chemical Reactions Analysis

Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the 4-position, where the methylamino group can be replaced with other nucleophiles.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural similarity to other biologically active compounds positions it as a candidate for developing new drugs, particularly in the following areas:

- Antitumor Agents : Research indicates that derivatives of quinoline compounds exhibit significant antitumor activity. This compound may serve as a precursor for synthesizing novel antitumor agents through further derivatization .

- Antimicrobial Activity : Studies have shown that quinoline derivatives can inhibit the growth of various bacterial strains. This compound may also possess antimicrobial properties, making it a candidate for developing new antibiotics.

Agrochemical Applications

In addition to its pharmaceutical potential, this compound is explored for applications in agrochemicals. Its ability to act as an intermediate in synthesizing herbicides or pesticides could enhance agricultural productivity while minimizing environmental impact.

Analytical Applications

The compound's unique structural characteristics allow it to function as a fluorescent probe or dye in analytical chemistry. Its fluorescence properties can be harnessed for various applications, including:

- Fluorescent Sensing : this compound can be used in sensing applications due to its ability to interact with specific analytes, providing a visual indication of their presence.

- Dye in Biological Studies : The compound may be employed as a dye in cellular studies to track biological processes or cellular interactions.

Antimicrobial Studies

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated notable inhibitory effects against common pathogens. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.

Anticancer Activity

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development .

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways essential for the survival of pathogens or cancer cells. The cyano and methylamino groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate, emphasizing substituent variations and their implications:

Substituent Effects on Physicochemical Properties

- Methylamino (CH₃NH) at Position 4: This substituent introduces basicity and hydrogen-bonding capability, contrasting with hydroxyl or chloro groups in analogs. Methylamino may enhance solubility in polar solvents .

- Fluoro (F) vs. Bromo (Br) : Fluorine’s small size and electronegativity improve membrane permeability, whereas bromine’s bulkiness may hinder crystallinity but enhance halogen bonding in crystal structures .

Biological Activity

Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate (CAS No. 1279213-92-1) is a synthetic compound notable for its quinoline core structure, which is prevalent in various biologically active molecules. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C15H14N2O2 and a molecular weight of 255.27 g/mol. Its structure includes a cyano group and a methylamino group, contributing to its reactivity and biological properties. The compound is characterized by high purity (≥98%) and is typically stored in dry conditions to maintain stability .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, substituted quinolines have been shown to inhibit protein tyrosine kinases (PTK), which are crucial in regulating cell growth and proliferation. Deregulation of PTKs can lead to cancerous growths . this compound may function similarly, acting as an inhibitor against various cancer cell lines.

Antimicrobial Activity

Quinoline derivatives have been explored for their antimicrobial properties. This compound may exhibit similar activities due to the presence of the quinoline moiety, which is known for its efficacy against various pathogens .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions. The presence of functional groups allows for further derivatization, enhancing its biological activity and enabling the exploration of new derivatives with improved efficacy .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for Ethyl 8-cyano-4-(methylamino)quinoline-3-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. A common route includes:

- Carbonylation of the quinoline core to introduce the carboxylate group at position 3.

- Cyano group introduction at position 8 via nucleophilic substitution or oxidation-reduction sequences.

- Methylamino substitution at position 4 using reductive amination or alkylation. Optimization requires precise control of temperature (e.g., 60–80°C for decarboxylation), solvent selection (polar aprotic solvents like DMF enhance reactivity), and catalysts (e.g., palladium for cross-coupling reactions). Yields improve with inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and methylamino group integration.

- IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular weight validation (theoretical MW: ~255.27 g/mol) and fragmentation pattern analysis .

Q. How does the compound’s solubility impact experimental design?

The ethyl ester at position 3 enhances solubility in organic solvents (e.g., DMSO, ethanol), facilitating in vitro assays. However, aqueous solubility is limited, requiring formulation with surfactants or co-solvents for biological testing. Solubility profiles should be confirmed via HPLC-UV or LC-MS prior to pharmacokinetic studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies often arise from structural analogs (e.g., trifluoromethyl vs. cyano substituents) or assay variability. To address this:

- Perform dose-response curves across multiple cell lines or bacterial strains.

- Use molecular docking to compare binding affinities with target proteins (e.g., DNA gyrase for antimicrobial activity).

- Validate purity via HPLC to rule out by-product interference .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

Focus on modifying substituents at positions 4, 8, and 3:

- Position 8 : Replace cyano with trifluoromethyl to enhance lipophilicity and membrane penetration.

- Position 4 : Test bulkier alkylamino groups (e.g., isopropyl) for increased target specificity.

- Position 3 : Hydrolyze the ethyl ester to a carboxylic acid for improved aqueous compatibility. Evaluate changes using MIC assays (for antimicrobial activity) or IC₅₀ measurements (enzyme inhibition) .

Q. What methodologies identify and mitigate synthesis-related by-products?

Common by-products include decarboxylated derivatives or incomplete substitution. Mitigation strategies:

- TLC monitoring during reaction progression.

- Column chromatography with gradient elution (hexane/ethyl acetate) for purification.

- LC-MS tracking of intermediates to confirm stepwise conversion. For persistent impurities, optimize stoichiometry (e.g., excess methylamine for position 4 substitution) .

Q. How are computational tools applied to predict metabolic stability?

Use in silico models (e.g., SwissADME) to assess:

- CYP450 interactions : Methylamino groups may undergo N-demethylation, flagged as a metabolic hotspot.

- Half-life prediction : The cyano group’s electron-withdrawing effects reduce oxidative degradation. Experimental validation via microsomal stability assays (e.g., liver microsomes + NADPH) is critical .

Data Analysis & Reproducibility

Q. How should researchers address variability in spectral data (e.g., NMR shifts)?

Variability often stems from solvent effects or proton exchange. Standardize protocols:

- Use deuterated solvents (e.g., DMSO-d₆) and control pH to stabilize the methylamino group.

- Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ORCA) .

Q. What statistical approaches validate biological activity in dose-dependent studies?

- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀/MIC values.

- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.

- Hill slope analysis to assess cooperativity in enzyme inhibition .

Experimental Design Considerations

Q. What controls are essential in cytotoxicity assays for this compound?

Include:

- Solvent controls (e.g., DMSO at equivalent concentrations).

- Positive controls (e.g., cisplatin for anticancer assays, ciprofloxacin for antimicrobial tests).

- Cell viability controls (MTT/XTT assays) to distinguish cytotoxic vs. cytostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.